molecular formula C7H15N3O B13778260 (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine CAS No. 74022-96-1

(2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine

Cat. No.: B13778260
CAS No.: 74022-96-1
M. Wt: 157.21 g/mol
InChI Key: AUNRQGMBZOEZRO-KNVOCYPGSA-N
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Description

(2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine is a chemical compound with the molecular formula C7H15N3O It is a derivative of piperazine, characterized by the presence of three methyl groups and a nitroso group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine typically involves the nitrosation of 2,4,6-trimethylpiperazine. The reaction is carried out under controlled conditions using nitrosating agents such as sodium nitrite in the presence of an acid, often hydrochloric acid. The reaction is typically conducted at low temperatures to prevent decomposition and to ensure the selective formation of the nitroso derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The nitrosation reaction is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and other electrophiles are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

(2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylpiperazine: Lacks the nitroso group but shares the same piperazine core structure.

    2,4,6-Trimethyl-1-nitrosopiperidine: Similar structure but with a piperidine ring instead of a piperazine ring.

    2,6-Dimethylpiperazine: Similar structure but with fewer methyl groups.

Uniqueness

(2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine is unique due to the presence of both the nitroso group and three methyl groups, which confer distinct chemical reactivity and potential biological activity. Its specific stereochemistry also contributes to its unique properties and interactions with molecular targets.

Properties

CAS No.

74022-96-1

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

(2S,6R)-2,4,6-trimethyl-1-nitrosopiperazine

InChI

InChI=1S/C7H15N3O/c1-6-4-9(3)5-7(2)10(6)8-11/h6-7H,4-5H2,1-3H3/t6-,7+

InChI Key

AUNRQGMBZOEZRO-KNVOCYPGSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1N=O)C)C

Canonical SMILES

CC1CN(CC(N1N=O)C)C

Origin of Product

United States

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